2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenylpropyl)acetamide
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Overview
Description
The compound “2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-phenylpropyl)acetamide” is a chemical compound with the linear formula C20H23N3O2S2 . It is a derivative of thieno[3,2-d]pyrimidine .
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidines typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . The synthesis of thienopyrimidine-4-one derivatives can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .Molecular Structure Analysis
The molecular structure of this compound is based on the thieno[3,2-d]pyrimidine core, which is a bicyclic system containing a thiophene ring fused with a pyrimidine ring . The compound also contains an acetamide group attached to the sulfur atom of the thiophene ring .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be similar to those of other thieno[3,2-d]pyrimidines. These reactions typically involve the functional groups present in the molecule, such as the acetamide group and the pyrimidine ring .Scientific Research Applications
Dual Inhibition of Thymidylate Synthase and Dihydrofolate Reductase
Compounds related to 2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-phenylpropyl)acetamide have been studied for their potential as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are key targets in cancer therapy due to their role in DNA synthesis and cell proliferation. One study found that such compounds can be potent dual inhibitors of both human TS and DHFR, indicating their potential use in anticancer therapies (Gangjee et al., 2008).
Antitumor Activity
Several derivatives of 2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-phenylpropyl)acetamide have demonstrated potent antitumor activity. For instance, certain compounds in this class showed significant activity against human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cell lines, which suggests their potential as chemotherapeutic agents (Hafez & El-Gazzar, 2017).
Antimicrobial Properties
Compounds with a structure similar to 2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-phenylpropyl)acetamide have been explored for their antimicrobial properties. Studies show that such compounds can exhibit good antibacterial and antifungal activities, making them candidates for the development of new antimicrobial agents (Hossan et al., 2012).
Glutaminase Inhibition
Research has indicated that analogs of 2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-phenylpropyl)acetamide can function as inhibitors of glutaminase, an enzyme involved in cancer cell metabolism. This suggests their potential use in cancer therapy, particularly in targeting the metabolic pathways of cancer cells (Shukla et al., 2012).
Crystal Structure Analysis
The crystal structures of compounds related to 2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-phenylpropyl)acetamide have been analyzed, providing insights into their molecular configurations and potential interactions. This information is valuable for understanding their biological activities and for designing new therapeutic agents (Subasri et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(3-phenylpropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S2/c1-2-22-18(24)17-15(10-12-25-17)21-19(22)26-13-16(23)20-11-6-9-14-7-4-3-5-8-14/h3-5,7-8,10,12H,2,6,9,11,13H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCQLFIITLZMESL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NCCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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